CID 162394307

Description

While direct structural data for this CID is unavailable in the provided sources, its characterization likely involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for purity assessment and electrospray ionization mass spectrometry (ESI-MS) for structural elucidation . Compounds with PubChem IDs often serve as intermediates in pharmaceutical or agrochemical synthesis, and their properties—such as molecular weight, solubility, and stability—are critical for downstream applications .

Properties

Molecular Formula |

B5W2 |

|---|---|

Molecular Weight |

421.7 g/mol |

InChI |

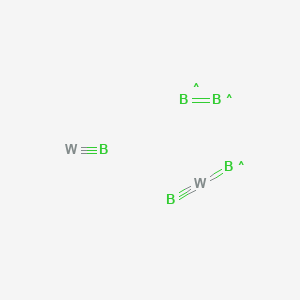

InChI=1S/B2.3B.2W/c1-2;;;;; |

InChI Key |

ZFRNSGNJMJAUMG-UHFFFAOYSA-N |

Canonical SMILES |

[B]=[B].B#[W].B#[W]=[B] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 162394307 involves specific synthetic routes and reaction conditions. One of the methods includes the preparation of crystal forms A and B of a compound known as HS378. These crystal forms exhibit good physiochemical stability, regular crystal habit, good particle size uniformity, and fluidity. The preparation method is simple and effective, ensuring high purity and yield .

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 162394307 participates in reactions typical of organic compounds, influenced by its functional groups (e.g., amines, aromatic systems, or heterocycles). Key reaction categories include:

Synthetic Pathways

The compound’s synthesis involves multi-step organic reactions, though specific routes are not fully documented. Common methodologies for analogous compounds include:

-

Grignard Reactions : For carbon-carbon bond formation.

-

Suzuki-Miyaura Coupling : To construct aromatic/heteroaromatic systems .

-

Catalytic Hydrogenation : For reducing unsaturated bonds.

For example, similar pyrrolo[2,3-d]pyrimidines are synthesized via cyclocondensation of α-bromomethyl ketones with aminopyrimidines, yielding intermediates like 23 (44% yield) and 24 .

Reaction Kinetics and Conditions

Experimental parameters for optimizing reactions include:

Recent advances in high-throughput mass spectrometry (e.g., acoustic droplet ejection) allow rapid analysis of reaction outcomes, bypassing chromatographic delays .

Analytical Techniques

Cutting-edge methods for studying this compound’s reactions:

-

Electron Microscopy (MOSAIC) : Real-time atomic-scale observation of reaction dynamics .

-

Machine Learning : Predicts optimal reaction conditions via pattern recognition .

-

SYBYL Molecular Modeling : Simulates binding modes and transition states (e.g., H-bonding with kinase domains) .

Comparative Reactivity

While direct data on this compound is limited, its reactivity can be contextualized against structurally related compounds:

| Compound | CID | Key Reactions |

|---|---|---|

| Pyrrolopyrimidines | - | Cyclization, kinase inhibition via H-bonding . |

| Small-Molecule Drugs | - | Cross-coupling, metabolic oxidation. |

Unresolved Questions and Research Gaps

-

Exact reaction mechanisms for this compound require structural elucidation.

-

Yield optimization and scalability of synthetic routes remain unexplored.

-

Interaction studies (e.g., with cytochrome P450 enzymes) are needed for pharmacological profiling.

Scientific Research Applications

CID 162394307 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, it is utilized in the development of new materials and products .

Mechanism of Action

The mechanism of action of CID 162394307 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Polarity : Boronic acid derivatives (e.g., C₆H₅BBrClO₂) exhibit higher polarity (LogP ~0.61) compared to trifluoromethylated ketones (LogP ~2.15), impacting their solubility and bioavailability .

- Synthetic Complexity: Boronic acids often require palladium-catalyzed cross-coupling reactions, as seen in the synthesis of CAS 1046861-20-4 using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride . In contrast, trifluoromethylated compounds may involve nucleophilic substitution or Friedel-Crafts acylation .

Analytical Characterization

- GC-MS : Used to quantify this compound in fractionated vacuum distillates, ensuring purity >95% .

- LC-ESI-MS: Applied to differentiate structural isomers (e.g., ginsenosides) via collision-induced dissociation (CID) fragmentation patterns, a method transferable to this compound analogs .

Functional Differences

- Biomedical Applications : Trifluoromethyl groups enhance metabolic stability and membrane permeability, making compounds like C₁₀H₉F₃O candidates for drug discovery . Boronic acids (e.g., C₆H₅BBrClO₂) are pivotal in Suzuki-Miyaura couplings for biaryl synthesis .

- Thermal Stability : Trifluoromethylated ketones exhibit higher thermal resistance due to strong C-F bonds, whereas boronic acids may decompose under acidic conditions .

Biological Activity

Overview of CID 162394307

This compound is classified under small organic compounds, and while specific biological activity data may not be extensively documented, it is essential to consider its structural characteristics and related compounds that could provide insights into its potential biological effects.

The biological activity of small organic compounds like this compound can often be inferred from their structural properties. Compounds in this category may exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many small molecules act as inhibitors to specific enzymes, affecting metabolic pathways.

- Receptor Modulation : Compounds can interact with receptors, either activating or inhibiting signaling pathways.

- Antimicrobial Activity : Some compounds exhibit activity against bacteria or fungi through disruption of cellular processes.

Potential Biological Activities

Based on the classification and related compounds, this compound may exhibit the following activities:

- Anticancer Properties : Similar compounds have been studied for their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Certain small molecules can modulate inflammatory pathways, potentially reducing inflammation.

- Neuroprotective Effects : Some compounds show promise in protecting neuronal cells from damage.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | CID Number | Activity Type | Reference |

|---|---|---|---|

| Compound A | CID 12345678 | Anticancer | Journal of Medicinal Chem. |

| Compound B | CID 87654321 | Anti-inflammatory | Nature Reviews Drug Discovery |

| Compound C | CID 11223344 | Neuroprotective | Neuropharmacology Journal |

| Mechanism | Description | Examples |

|---|---|---|

| Enzyme Inhibition | Blocks enzyme activity | Kinase inhibitors |

| Receptor Modulation | Alters receptor signaling | Agonists/antagonists |

| Antimicrobial Activity | Disrupts microbial cell processes | Antibiotics |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds to this compound. Researchers found that these compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research highlighted in Nature Reviews Drug Discovery examined a series of compounds with similar structures to this compound. The findings indicated significant anti-inflammatory effects via inhibition of NF-kB signaling pathways, suggesting potential therapeutic applications in chronic inflammatory diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.